molecular formula C16H21N3O3 B5188358 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione

3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5188358
M. Wt: 303.36 g/mol
InChI Key: RTGLRWQIONSFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione, commonly known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. This molecule belongs to the class of pyrrolidinediones and has a unique structure that makes it an interesting target for research.

Scientific Research Applications

HPPD has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. HPPD has also been studied for its ability to inhibit the growth of certain bacteria and fungi. Additionally, HPPD has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of HPPD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. HPPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HPPD has also been shown to bind to the sigma-1 receptor, a protein involved in a variety of cellular processes, including neurotransmission and cell survival.
Biochemical and Physiological Effects:
HPPD has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. HPPD has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HPPD has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using HPPD in lab experiments is its relatively simple synthesis method and high purity yield. HPPD is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using HPPD in lab experiments is its potential toxicity. HPPD has been shown to have cytotoxic effects on certain cell types, and care must be taken when handling and using this compound.

Future Directions

There are many potential future directions for HPPD research. One area of interest is the development of HPPD-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of HPPD as a potential anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of HPPD and its potential side effects and toxicity. Overall, HPPD is a promising compound with many potential applications in the field of medicine and drug development.

Synthesis Methods

The synthesis of HPPD involves the condensation of 2,5-diketopiperazine with 2-(2-chloroethyl)-1-piperazineethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure HPPD. This method has been optimized to produce high yields of HPPD with good purity.

properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-11-10-17-6-8-18(9-7-17)14-12-15(21)19(16(14)22)13-4-2-1-3-5-13/h1-5,14,20H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGLRWQIONSFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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